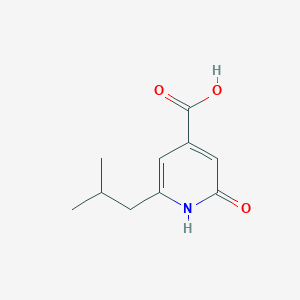![molecular formula C20H22ClN3O3S B2503955 N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide CAS No. 478030-17-0](/img/structure/B2503955.png)
N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide" is a complex organic molecule that likely contains a piperidine core, a sulfonyl functional group, and a carbohydrazide moiety. The presence of a chlorophenyl group suggests potential for interesting chemical properties and reactivity. This compound may be related to or derived from similar compounds discussed in the provided papers, which include various piperidine derivatives with different substituents and their respective chemical and physical properties.
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . These methods are commonly used in the synthesis of complex organic molecules and could potentially be applied to the synthesis of the compound . The synthesis of similar compounds has been achieved using secondary amines and unsaturated carbonyl compounds , which could be a starting point for the synthesis of "this compound".
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of compounds . The molecular geometry and conformation of piperidine derivatives can be elucidated using this technique, revealing details such as the chair conformation of the piperidine ring and the configuration of carbon-carbon double bonds . The presence of a chlorophenyl group and a sulfonyl group in the compound of interest would likely influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a sulfonyl group could make the compound a potential electrophile, reacting with nucleophiles . The carbohydrazide moiety could be involved in condensation reactions or serve as a ligand in metal complex formation . The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. Compounds with similar structures have been shown to exhibit fluorescence properties , which could also be true for the compound . The thermal stability and degradation patterns of these compounds can be studied using thermal analysis techniques such as TG-DTA . The electronic structure and reactivity can be investigated using density functional theory (DFT) calculations, which provide insights into the frontier molecular orbitals and potential redox behavior .
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which involves the use of compounds related to N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide. These derivatives are evaluated as promising anticancer agents. Compounds synthesized in this study have shown strong anticancer properties relative to standard references like doxorubicin, suggesting their potential as anticancer agents (Rehman et al., 2018).
Antibacterial Activity
Another research focused on the synthesis and anti-bacterial study of N-substituted derivatives of this compound. These derivatives exhibited moderate to talented antibacterial activity, indicating the potential use of these compounds in antibacterial applications (Khalid et al., 2016).
Antidepressant and Nootropic Agents
A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which includes derivatives of this compound, revealed their potential as antidepressant and nootropic agents. Some compounds exhibited high antidepressant activity and nootropic activity, which might be useful in developing treatments for related disorders (Thomas et al., 2016).
Alzheimer's Disease Treatment
A series of new N-substituted derivatives of this compound was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showing potential as new drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15-5-7-19(8-6-15)28(26,27)24-11-9-17(10-12-24)20(25)23-22-14-16-3-2-4-18(21)13-16/h2-8,13-14,17H,9-12H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQRYLZOAEGBH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

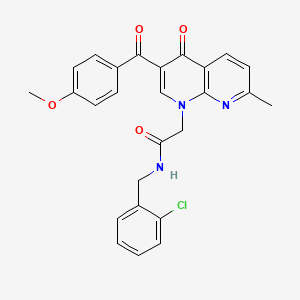
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
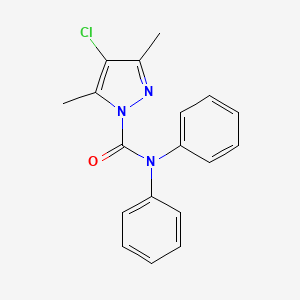
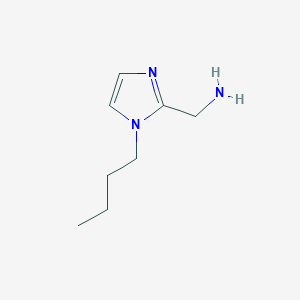
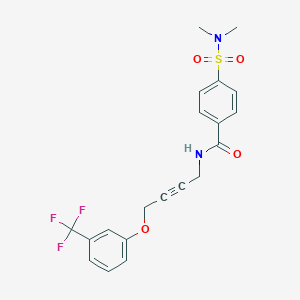
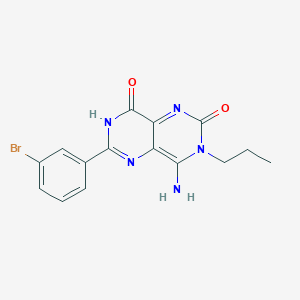
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)
